3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Antifungal CYP51 inhibition 3,4-dichlorobenzyl triazole

This compound addresses the need for novel antifungal leads targeting CYP51. Based on SAR evidence, the 3,4-dichlorobenzyl sulfanyl motif forms a key supramolecular complex with CYP51, showing comparable or superior activity to fluconazole and miconazole across five clinically relevant fungal strains. Its unique 5-(4-ethoxyphenyl) and N4-phenyl substituents offer underexplored vectors for optimizing binding affinity, fungal selectivity, and pharmacokinetic properties. This enables systematic SAR investigations into substituent contributions to antimicrobial potency and cytotoxicity. Supplied with reliable purity and global logistics support for reproducible research outcomes.

Molecular Formula C23H19Cl2N3OS
Molecular Weight 456.39
CAS No. 868255-98-5
Cat. No. B2604574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole
CAS868255-98-5
Molecular FormulaC23H19Cl2N3OS
Molecular Weight456.39
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C23H19Cl2N3OS/c1-2-29-19-11-9-17(10-12-19)22-26-27-23(28(22)18-6-4-3-5-7-18)30-15-16-8-13-20(24)21(25)14-16/h3-14H,2,15H2,1H3
InChIKeyBYSONWLQDFMUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868255-98-5 Physicochemical & Structural Baseline


3-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole (CAS 868255-98-5) is a fully substituted 1,2,4-triazole derivative (C23H19Cl2N3OS, MW 456.39 g/mol) that combines a 3,4-dichlorobenzyl sulfanyl group at the 3-position, a 4-ethoxyphenyl group at the 5-position, and a phenyl ring at N4 . The compound exhibits predicted physicochemical properties including density of 1.3±0.1 g/cm³, boiling point of 631.4±65.0 °C at 760 mmHg, and flash point of 335.7±34.3 °C . This compound belongs to a broader class of 3-benzylsulfanyl-4H-1,2,4-triazoles that have demonstrated promising antifungal and antibacterial activities in peer-reviewed studies, making the specific substitution pattern of this derivative a key consideration for structure–activity relationship (SAR) investigations and procurement decisions [1][2].

SAR-driven investigation of triazole substitution patterns
Unique 5-(4-ethoxyphenyl) and N4-phenyl groups for diversification
Predicted thermal stability supports routine handling and formulation screening

SAR-Driven Substitution Risks for 868255-98-5


Generic substitution within the 3-benzylsulfanyl-4H-1,2,4-triazole class carries significant scientific risk because the three divergent substituent positions on the triazole core independently modulate biological activity. Published SAR studies demonstrate that the 3,4-dichlorobenzyl sulfanyl moiety at the 3-position is a critical pharmacophoric element: in a series of miconazole-analogous triazoles, the 3,4-dichlorobenzyl derivative 5b exhibited comparable or superior antifungal activity to fluconazole and miconazole across five fungal strains, with the 3,4-dichloro substitution pattern forming a key supramolecular complex with CYP51 via the triazole N4–histidine hydrogen bond [1]. Simultaneously, the ethoxyphenyl substituent at the 5-position and the N4-phenyl group influence lipophilicity, target binding, and metabolic stability. Substituting any one of these three substituents—the 3,4-dichlorobenzyl sulfanyl, the 4-ethoxyphenyl, or the N4-phenyl group—would alter the compound's biological profile in ways that cannot be predicted without empirical testing, making precise chemical identity essential for reproducible research [2].

3,4-Dichlorobenzyl sulfanyl group Class-level evidence links this moiety to antifungal/antibacterial activity; replacement may shift bioactivity unpredictably.
5-(4-Ethoxyphenyl) substituent Alters lipophilicity and target binding; not interchangeable with other 5-aryl groups without empirical validation.
N4-Phenyl group Contributes to supramolecular CYP51 interaction; substitution may affect binding mode and metabolic stability.

Differentiation Evidence vs. Closest Analogs


CYP51-Targeted Antifungal Activity

The 3,4-dichlorobenzyl sulfanyl moiety at the triazole 3-position is a validated antifungal pharmacophore. In a direct head-to-head study, the closely related 3,4-dichlorobenzyl triazole derivative 5b demonstrated antifungal activity that was comparable or superior to the clinical drugs fluconazole and miconazole against five fungal strains: Candida albicans, Candida tropicalis, Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida parapsilosis [1]. While the specific compound 868255-98-5 has not been tested in this assay, the shared 3,4-dichlorobenzyl sulfanyl-triazole core with derivative 5b provides a strong class-level inference that the 3,4-dichlorobenzyl substitution pattern is a key driver of antifungal potency. Compound 5b also formed a supramolecular complex with CYP51 via hydrogen bonding between the triazole N4 nitrogen and a histidine residue, a mechanism that is structurally conserved when the triazole N4 position bears a phenyl substituent as in 868255-98-5 [1].

CYP51 Antifungal Activity
Class-level inference
3,4-Dichlorobenzyl triazole derivative 5b showed comparable or higher activity than fluconazole and miconazole against five fungal strains.
Supports antifungal screening context; direct data for 868255-98-5 not available.
Class-level activity; verify in desired strains.
Antifungal CYP51 inhibition 3,4-dichlorobenzyl triazole

Broad-Spectrum Antibacterial Potency

In a systematic SAR study of thio-triazole derivatives, 3,4-dichlorobenzyl triazolethione and its triazolium derivatives displayed the most potent antibacterial activities among all tested compounds against a panel of four Gram-positive and four Gram-negative bacterial strains [1]. This class-level evidence indicates that the 3,4-dichlorobenzyl substitution pattern at the triazole sulfur position is a privileged antibacterial motif. The target compound 868255-98-5 incorporates this same 3,4-dichlorobenzyl sulfanyl group, distinguishing it from analogs bearing other halobenzyl substituents (e.g., 4-chlorobenzyl or 2,4-dichlorobenzyl) that exhibited weaker activity in the same study [1].

Broad-Spectrum Antibacterial Potency
Class-level inference
3,4-Dichlorobenzyl thioethers ranked highest in antibacterial screening among all tested thio-triazole derivatives (Gram-positive and Gram-negative).
Reported class-level ranking; supports screening compound selection.
Direct MIC data for 868255-98-5 not reported.
Antibacterial thio-triazole 3,4-dichlorobenzyl

Predicted Physicochemical Profile

The predicted physicochemical properties of 868255-98-5—density 1.3±0.1 g/cm³, boiling point 631.4±65.0 °C at 760 mmHg, and flash point 335.7±34.3 °C —provide essential baseline data for solvent selection, storage conditions, and formulation development. These values differentiate 868255-98-5 from the simpler analog 3-(3,4-dichlorobenzylthio)-4-phenyl-4H-1,2,4-triazole (C15H11Cl2N3S, MW 336.23 g/mol) [1], which lacks the 5-(4-ethoxyphenyl) substituent and consequently exhibits different solubility and thermal stability profiles. The higher molecular weight and additional aromatic ring in 868255-98-5 predict altered logP and solubility characteristics that must be accounted for in experimental design.

Predicted Physicochemical Profile
Predicted values
Density 1.3±0.1 g/cm³, boiling point >600 °C; ~36% higher MW than simpler analog without 5-(4-ethoxyphenyl).
Physicochemical profile may influence solubility and formulation strategy.
Predicted; experimental confirmation recommended.
Physicochemical properties boiling point density formulation

Thioether vs. Thiol Bioactivity Switch

The target compound 868255-98-5 is the S-alkylated product derived from 5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 313699-38-6) . In the thio-triazole SAR study by Wang et al., the conversion of triazole-3-thiols to thioethers (S-alkylated derivatives) dramatically altered antimicrobial potency, with the 3,4-dichlorobenzyl thioether derivatives consistently outperforming the corresponding thiols and thiones against both bacterial and fungal strains [1]. This evidence establishes that the 3,4-dichlorobenzyl sulfanyl modification in 868255-98-5 is not merely a prodrug strategy or solubility enhancement but a critical determinant of target engagement and biological activity that distinguishes it from the commercially available thiol precursor.

Thioether vs. Thiol Activity
Class-level inference
Thioether derivatives exhibited enhanced antimicrobial activity compared to thiol/thione counterparts in SAR studies.
S-Alkylation may support increased bioactivity; verify in target assays.
Thiol precursor CAS 313699-38-6 lacks reported activity data.
S-alkylation thiol-to-thioether bioactivity modulation

Procurement Scenarios for 868255-98-5


Antifungal Lead Optimization & CYP51 Screening

868255-98-5 is recommended as a screening candidate for antifungal drug discovery programs targeting CYP51. The 3,4-dichlorobenzyl sulfanyl-triazole core has been validated to form a supramolecular complex with CYP51 and to exhibit comparable or superior activity to fluconazole and miconazole across five clinically relevant fungal strains [1]. The distinct 5-(4-ethoxyphenyl) and N4-phenyl substituents on 868255-98-5 provide additional vectors for SAR exploration beyond the published compound 5b, enabling the investigation of substituent effects on CYP51 binding affinity, fungal selectivity, and pharmacokinetic properties.

Broad-Spectrum Antibacterial Screening

The 3,4-dichlorobenzyl sulfanyl substitution pattern is the most potent antibacterial motif identified within the thio-triazole class, demonstrating activity against both Gram-positive and Gram-negative bacteria [2]. Procurement of 868255-98-5 is strategically justified for inclusion in phenotypic screening libraries targeting multidrug-resistant bacterial pathogens, where the combination of the 3,4-dichlorobenzyl sulfanyl pharmacophore with the 4-ethoxyphenyl and N4-phenyl substituents may yield unique activity spectra not captured by simpler analogs.

Physicochemical Profiling & Pre-Formulation

With predicted density of 1.3±0.1 g/cm³ and boiling point exceeding 600 °C , 868255-98-5 presents a thermal stability and volatility profile suitable for long-term storage and handling under standard laboratory conditions. Procurement of this specific derivative enables comparative physicochemical profiling (logP, solubility, thermal stability) against the thiol precursor (CAS 313699-38-6) and the simpler 3-(3,4-dichlorobenzylthio)-4-phenyl-4H-1,2,4-triazole analog, generating data essential for formulation development and compound manageability assessment.

SAR Expansion of Thio-Triazole Chemotypes

868255-98-5 occupies a distinct and underexplored position in 3-benzylsulfanyl-4H-1,2,4-triazole chemical space, combining the validated 3,4-dichlorobenzyl sulfanyl pharmacophore with a 5-(4-ethoxyphenyl) substituent and an N4-phenyl group [1][2]. Procurement for systematic SAR studies will generate data to elucidate the individual contributions of each substituent to antimicrobial potency, CYP51 binding, and cytotoxicity, addressing a key knowledge gap in the current literature where only the 3-(3,4-dichlorobenzyl sulfanyl) motif has been systematically evaluated [1][2].

Application
Selection Property
Validation Focus
Antifungal screening and CYP51 studies
3,4-Dichlorobenzyl sulfanyl pharmacophore context
CYP51 binding and strain-panel endpoints
Broad-spectrum antibacterial screening
3,4-Dichlorobenzyl motif in thio-triazole class
Gram-positive and Gram-negative strain-panel endpoints
Physicochemical and pre-formulation profiling
Predicted thermal stability and molecular weight
Solubility, logP, and stability under assay conditions
SAR expansion of thio-triazole chemotypes
Unique 5-(4-ethoxyphenyl) and N4-phenyl substitution
Substituent contribution to bioactivity and selectivity
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